REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([F:16])[C:11]=1[O:12][CH2:13][C:14]#[CH:15])[C:5]([O:7]C)=[O:6].[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([F:16])[C:11]=1[O:12][CH2:13][C:14]#[CH:15])[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
methyl 3,5-difluoro-4-(2-propynyloxy)benzoate
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)OC)C=C(C1OCC#C)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture obtained
|
Type
|
CONCENTRATION
|
Details
|
Then, the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid was added to the residue for acidification
|
Type
|
CUSTOM
|
Details
|
solid precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1OCC#C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |